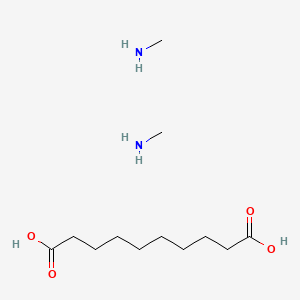

Decanedioic acid;methanamine

Description

Contextualization of Decanedioic Acid in Contemporary Chemical Synthesis and Materials Science

Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid with the chemical formula (CH₂)₈(COOH)₂. atamanchemicals.com It is typically a white flake or powdered solid. atamanchemicals.com This ten-carbon linear dicarboxylic acid is a versatile building block in various industrial and research applications due to its two carboxylic acid functional groups, which allow it to undergo a range of chemical transformations.

In contemporary chemical synthesis, decanedioic acid is a key monomer in the production of high-performance polymers. atamanchemicals.comontosight.ai It is notably used in the synthesis of specific types of polyamides, such as nylon 610, and in the formulation of alkyd and polyester (B1180765) resins. atamanchemicals.com Its derivatives, particularly esters like dibutyl sebacate (B1225510) and dioctyl sebacate, are widely employed as plasticizers to impart flexibility to plastics and cold-resistant properties to rubber. atamanchemicals.com The applications of decanedioic acid and its derivatives extend to lubricants, hydraulic fluids, cosmetics, and candles. atamanchemicals.com In the field of materials science, it is used to produce corrosion inhibitors and serves as a raw material for novel bio-nylons and poly(glycerol sebacate). atamanchemicals.com The unique properties of polymers derived from decanedioic acid, such as thermal stability and mechanical strength, make them valuable in advanced materials development. ontosight.ai

| Property | Value |

| Chemical Formula | C₁₀H₁₈O₄ |

| Molar Mass | 202.25 g/mol |

| Melting Point | 133 - 137 °C |

| Boiling Point | 295 °C (at 133 hPa) |

| Density | 1.210 g/cm³ (at 20 °C) |

| Solubility in water | 1 g/L |

| Selected Physicochemical Properties of Decanedioic Acid. atamanchemicals.com |

Role of Methanamine as a Fundamental Amine in Organic Transformations and Industrial Processes

Methanamine, also known as methylamine (B109427) (CH₃NH₂), is the simplest primary amine and is a derivative of ammonia (B1221849) where one hydrogen atom is replaced by a methyl group. wikipedia.org It is a colorless gas at standard temperature and pressure and is a versatile reagent and building block in organic chemistry. wikipedia.org Its utility stems from its properties as a good nucleophile and a weak base, enabling it to participate in a wide array of chemical reactions. wikipedia.org

In organic transformations, methanamine is fundamental for introducing the methylamino group into molecules. bloomtechz.com It is extensively used in the synthesis of a vast range of commercially important products, including pharmaceuticals, agrochemicals (such as pesticides and herbicides), and specialty chemicals. bloomtechz.comyoutube.com For example, its reaction with phosgene (B1210022) produces methyl isocyanate, a key intermediate in the production of certain pesticides. wikipedia.org Industrial processes rely on methanamine for the manufacturing of solvents, surfactants, and polymers. bloomtechz.comyoutube.com For instance, derivatives of methanamine are used to stabilize natural rubber during vulcanization and as curing agents for epoxy resins. youtube.com The synthesis of amines is a cornerstone of the industrial chemical market, and methanamine is a primary example, typically produced through the reaction of methanol (B129727) and ammonia over a catalyst. researchgate.net

| Property | Value |

| Chemical Formula | CH₅N |

| Molar Mass | 31.06 g/mol |

| Melting Point | -93 °C |

| Boiling Point | -6.3 °C |

| Nature | Good nucleophile, weak base |

| Selected Physicochemical Properties of Methanamine. wikipedia.org |

Genesis and Academic Significance of Decanedioic Acid-Methanamine Interactions in Chemical Systems and Materials Development

The interaction between decanedioic acid and methanamine is a classic acid-base reaction. Decanedioic acid possesses two acidic carboxylic acid groups (-COOH), while methanamine has a basic amino group (-NH₂). When combined, they readily form a salt, specifically a diammonium dicarboxylate adduct, through the transfer of protons from the acid to the base. This results in the formation of the bis(methylammonium) decanedioate salt. The formation of such defined, stoichiometric adducts is of significant academic and industrial interest.

The academic significance of these interactions lies in several areas. Firstly, they are fundamental to creating monomers for polymerization. Salts of dicarboxylic acids and diamines are the direct precursors to polyamides; for example, the salt of adipic acid and hexamethylenediamine (B150038) is the famous "nylon salt." While methanamine is a monoamine, the resulting decanedioic acid-methanamine adduct can be used to introduce specific end-groups onto polymer chains or to create unique, non-polymeric materials with well-defined structures. The formation of such salts, known as cocrystals in some contexts, can significantly alter the physicochemical properties of the parent molecules, including melting point, solubility, and stability. nih.gov

Research into dicarboxylic acid-amine systems explores how these interactions can be harnessed for materials development. For example, the aza-Michael addition reaction between unsaturated dicarboxylic acids and primary amines like methylamine is a known route to creating new monomers for thermally stable polymers. nih.gov The study of decanedioic acid-amine adducts contributes to the broader understanding of supramolecular chemistry and crystal engineering, where predictable intermolecular interactions, like the hydrogen bonds in these salts, are used to design materials with desired architectures and functions. nih.gov The existence of registered adducts like "Decanedioic acid--N-methylmethanamine (1/1)" underscores the industrial relevance of these specific chemical pairings in creating substances with unique properties for various applications. epa.govepa.gov

| Interaction Type | Reactants | Product/Adduct | Significance in Materials Science |

| Salt Formation | Dicarboxylic Acid + Diamine | Diammonium Dicarboxylate Salt | Precursor for Polyamide (Nylon) synthesis. google.com.na |

| Aza-Michael Addition | Unsaturated Dicarboxylic Acid + Primary Amine | N-substituted pyrrolidone | Creation of new, thermally stable monomers for melt-polycondensation reactions. nih.gov |

| Cocrystal Formation | API + Coformer (Acid/Base) | Cocrystal | Enhancement of physicochemical properties like stability and solubility. nih.gov |

| Research Findings on Dicarboxylic Acid-Amine Interactions. |

Structure

2D Structure

Properties

CAS No. |

827305-08-8 |

|---|---|

Molecular Formula |

C12H28N2O4 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

decanedioic acid;methanamine |

InChI |

InChI=1S/C10H18O4.2CH5N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-2/h1-8H2,(H,11,12)(H,13,14);2*2H2,1H3 |

InChI Key |

ZHFUGKXOBFKDPF-UHFFFAOYSA-N |

Canonical SMILES |

CN.CN.C(CCCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Decanedioic Acid;methanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the structural analysis of "Decanedioic acid;methanamine". It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule. The formation of the salt from the acid and amine leads to distinct changes in the NMR spectrum compared to the starting materials.

In the salt, the carboxylic acid protons of decanedioic acid are transferred to the nitrogen atom of methanamine, forming a methylammonium (B1206745) cation (CH₃NH₃⁺) and a decanedioate anion (⁻OOC(CH₂)₈COO⁻). This ionic interaction significantly alters the electronic environment and, consequently, the chemical shifts of nearby nuclei.

Solid-State NMR Applications in Complex Analysis

Solid-State NMR (ssNMR) is particularly useful for characterizing the crystalline and amorphous forms of "this compound". Unlike solution-state NMR, ssNMR provides information about the spatial arrangement of molecules in the solid state, including internuclear distances and molecular conformations. This technique is crucial for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit different physical properties, and ssNMR can distinguish between them.

For the methylammonium decanedioate salt, ssNMR could be used to probe the hydrogen bonding interactions between the methylammonium cation and the carboxylate groups of the decanedioate anion. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed structural information.

Solution-State NMR Techniques for Elucidating Molecular Environments

Solution-state NMR is the most common method for the routine structural characterization of "this compound" when dissolved in a suitable deuterated solvent.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of the salt, the characteristic broad signal of the carboxylic acid protons (typically around 10-13 ppm) of decanedioic acid would disappear. nih.gov A new, often broad, signal corresponding to the protons of the ammonium (B1175870) group (-NH₃⁺) in the methylammonium cation would appear. The protons of the methyl group (CH₃-) attached to the nitrogen will also experience a downfield shift compared to free methanamine due to the positive charge on the nitrogen. The methylene (B1212753) protons (CH₂) of the decanedioate chain would also show subtle shifts. nih.govdocbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon framework. Upon salt formation, the carbonyl carbon (C=O) of the decanedioate anion will shift, typically upfield, compared to the carboxylic acid carbon of decanedioic acid. The carbon of the methyl group in the methylammonium cation will also be affected by the protonation of the amine. nih.govdocbrown.info

2D NMR Techniques : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A ¹H-¹³C HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra.

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Decanedioic Acid | -COOH | ~12.0 | ~178 |

| α-CH₂ | ~2.2-2.4 | ~34 | |

| β-CH₂ | ~1.6 | ~29 | |

| γ,δ,ε-CH₂ | ~1.3 | ~25 | |

| Methanamine | -NH₂ | ~1.1 | - |

| CH₃- | ~2.4 | ~28 | |

| This compound (Predicted) | -NH₃⁺ | Broad, downfield | - |

| CH₃-N⁺ | Shifted from 2.4 | Shifted from 28 | |

| -COO⁻ | - | Shifted from 178 | |

| α-CH₂ | Shifted from 2.2-2.4 | Shifted from 34 |

Note: The exact chemical shifts for the salt would depend on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for assessing the purity of a sample. For "this compound", HRMS can confirm the formation of the salt and identify any byproducts or impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Complex Mixture Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and non-volatile compounds like the methylammonium decanedioate salt. The analysis can be performed in both positive and negative ion modes.

Positive Ion Mode : In this mode, one would expect to observe the methylammonium cation at an m/z corresponding to [CH₃NH₃]⁺. It is also possible to see the entire salt associated with a proton, [ (CH₃NH₃)₂(C₁₀H₁₆O₄) + H ]⁺, or with a sodium ion, [ (CH₃NH₃)₂(C₁₀H₁₆O₄) + Na ]⁺, if sodium is present as an impurity.

Negative Ion Mode : In negative ion mode, the deprotonated decanedioic acid (decanedioate) would be observed at an m/z corresponding to [C₁₀H₁₇O₄]⁻ and the doubly charged anion at [C₁₀H₁₆O₄]²⁻. massbank.eu The observation of these ions would confirm the presence of both components of the salt.

The high resolution of the mass spectrometer allows for the determination of the exact mass of these ions, which can be used to calculate their elemental composition and confirm their identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a technique that separates volatile compounds before they are detected by a mass spectrometer. Due to the non-volatile, salt-like nature of "this compound", it is not suitable for direct analysis by GC-MS. The high temperatures used in the GC injection port would likely cause the salt to decompose back into decanedioic acid and methanamine.

However, GC-MS could be used to analyze the individual components after a chemical derivatization step to make them more volatile. For example, decanedioic acid can be esterified to form a more volatile derivative that can be readily analyzed by GC-MS. foodb.cahmdb.ca This approach could be used to quantify the amount of decanedioic acid in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable technique for the analysis of "this compound" in complex mixtures. The liquid chromatography step separates the components of the mixture based on their affinity for the stationary and mobile phases. The separated components are then introduced into the mass spectrometer for detection.

Using a suitable LC method, such as reversed-phase chromatography, it would be possible to separate the methylammonium decanedioate salt from its precursors and any other impurities. The mass spectrometer, typically equipped with an ESI source, would then provide mass and structural information for each separated component. This allows for both the identification and quantification of the target compound in a sample. massbank.eu The study of dicarboxylic acids by LC-HRMS has been shown to be an effective method for their quantification in various matrices. acs.org

| Technique | Analyte | Expected Key Ions (m/z) | Remarks |

| ESI-MS (+) | Methylammonium cation | [CH₃NH₃]⁺ | Confirms the presence of the cation. |

| ESI-MS (-) | Decanedioate anion | [C₁₀H₁₇O₄]⁻, [C₁₀H₁₆O₄]²⁻ | Confirms the presence of the anion. massbank.eu |

| GC-MS | Decanedioic acid (derivatized) | Fragmentation pattern of the ester | Indirect analysis after derivatization. |

| LC-MS | This compound | As per ESI-MS | Allows for separation and quantification. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding characteristics within a molecule. The formation of a salt between decanedioic acid and methanamine results in significant and predictable changes in their respective vibrational spectra compared to the neutral starting materials.

The most definitive evidence for salt formation is observed in the region of the carboxyl and amine group vibrations. In the IR spectrum of neutral decanedioic acid, a strong and broad absorption band corresponding to the O-H stretching of the carboxylic acid's hydrogen-bonded dimers is typically observed in the range of 2500-3300 cm⁻¹. Additionally, a sharp and intense C=O stretching vibration appears around 1700 cm⁻¹. icdd.com Upon deprotonation to form the decanedioate anion, these characteristic bands disappear and are replaced by two new, strong absorption bands. 911metallurgist.comspectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the ranges of 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. 911metallurgist.comacs.org

Concurrently, the vibrational modes of methanamine are altered upon protonation to the methylammonium cation (CH₃NH₃⁺). The N-H stretching vibrations of the primary amine, typically seen as two bands in the 3300-3500 cm⁻¹ region for the free base, are shifted to lower frequencies and broaden in the salt, appearing in the 2250-3000 cm⁻¹ range due to the formation of N⁺-H···O⁻ hydrogen bonds. msu.educdnsciencepub.com The N-H bending (scissoring) vibration, which occurs around 1600 cm⁻¹ in the free amine, is also shifted. msu.edu

Raman spectroscopy provides complementary information. While the C=O stretch of the carboxylic acid is a strong band in the Raman spectrum, the carboxylate stretches are also readily observable. The C-N stretching vibrations in the alkylammonium cation can be identified in the 1000-1250 cm⁻¹ region. msu.edu Low-frequency Raman spectroscopy is particularly useful for studying the lattice vibrations of the crystalline salt. mdpi.comgrafiati.com

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | 1540-1650 | IR, Raman |

| Symmetric Stretch | 1360-1450 | IR, Raman | |

| Methylammonium (CH₃NH₃⁺) | N⁺-H Stretch | 2250-3000 (broad) | IR |

| N-H Bend | ~1600 (shifted) | IR | |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2850-2960 | IR, Raman |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The most detailed structural information is obtained from single-crystal X-ray diffraction (SCXRD). For the salt of decanedioic acid and methanamine, SCXRD would unambiguously confirm the proton transfer from the carboxylic acid to the amine by locating the hydrogen atoms and determining the C-O and C-N bond lengths. acs.org In a carboxylate group, the two C-O bond lengths are nearly equal, whereas in a carboxylic acid, the C=O and C-O bonds have distinct, different lengths.

The crystal structure of such a salt would be stabilized by a network of strong charge-assisted hydrogen bonds between the ammonium protons (N⁺-H) and the carboxylate oxygen atoms (O⁻). These interactions lead to the formation of specific, recurring patterns known as supramolecular synthons. acs.orgnih.gov In the case of a dicarboxylic acid and a monoamine, a variety of one-, two-, or three-dimensional networks can be formed. beilstein-journals.orgresearchgate.net The long, flexible alkyl chain of the decanedioate anion would likely lead to layered structures, with the ionic, hydrogen-bonded regions segregated from the hydrophobic alkyl regions. The specific packing arrangement would be influenced by factors such as the stoichiometry of the salt and the presence of any solvent molecules in the crystal lattice. acs.org

| Synthon Type | Description | Expected Interactions |

|---|---|---|

| Ammonium-Carboxylate | Charge-assisted hydrogen bonds between the methylammonium cation and the decanedioate anion. | N⁺-H···O⁻ |

| Chain/Layer Formation | Extended networks formed through the bifunctional nature of the decanedioate anion. | Interlinking of ammonium and carboxylate groups. |

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. researchgate.netmdpi.com When a new crystalline material, such as the salt of decanedioic acid and methanamine, is synthesized, PXRD is the primary tool to confirm the formation of a new crystalline phase. icdd.com The diffraction pattern of the product will be distinctly different from that of the starting materials.

PXRD is also crucial for assessing the purity of the synthesized material. The presence of unreacted decanedioic acid or methanamine, or of other crystalline forms (polymorphs), would be evident as additional peaks in the diffractogram. researchgate.net Furthermore, PXRD can be used for quantitative phase analysis to determine the amount of each component in a mixture. researchgate.net

In cases where suitable single crystals for SCXRD cannot be grown, it is often possible to solve the crystal structure from high-quality powder diffraction data, a process known as structure determination from powder diffraction (SDPD). nih.govrigaku.com This involves indexing the diffraction pattern to determine the unit cell parameters, followed by computational methods to determine the arrangement of the molecules within the unit cell. rigaku.com

Theoretical and Computational Chemistry Approaches to Decanedioic Acid;methanamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of molecules. wavefun.com These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system. bris.ac.uk

Density Functional Theory (DFT) has become a primary method for studying organic reactions due to its balance of accuracy and computational cost. mdpi.comakj.azarxiv.org For the decanedioic acid and methanamine system, DFT is instrumental in analyzing the energetics of potential reaction pathways, such as the acid-base proton transfer to form a salt versus a condensation reaction to form an amide.

DFT calculations can map the potential energy surface, identifying the structures and energies of reactants, transition states, and products. coe.edu This allows for the calculation of activation energies and reaction enthalpies, which are crucial for determining which reaction pathway is more favorable. osti.gov For instance, studies on the interaction between other acids and amines show that DFT can effectively model the protonation and subsequent hydrogen bonding networks. nih.gov The choice of functional, such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-311++G(3df,3pd)) is critical for obtaining accurate thermochemical data. nih.govtandfonline.com

Table 1: Hypothetical DFT-Calculated Energies for Decanedioic Acid + Methanamine Reaction Pathways Energies calculated at the B3LYP/6-311+G(d,p) level of theory.

| Species | Pathway | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Decanedioic Acid + Methanamine | Reactants | 0.00 |

| Transition State 1 (Proton Transfer) | Salt Formation | +5.2 |

| Decanedioate-Methylammonium Salt | Product 1 | -10.8 |

| Transition State 2 (Condensation) | Amide Formation | +25.4 |

This is an interactive data table based on hypothetical research findings.

The data illustrate that the formation of the decanedioate-methylammonium salt is both kinetically and thermodynamically favored over the formation of the corresponding amide under standard conditions.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. bris.ac.uknih.gov The foundational ab initio approach is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant composed of molecular orbitals. bris.ac.ukups-tlse.fr These molecular orbitals are, in turn, represented as a linear combination of atomic orbitals (LCAO), which are described by a set of functions known as a basis set. bris.ac.uk

The quality of an ab initio calculation is highly dependent on the size of the basis set used; larger basis sets provide more flexibility for describing the orbitals and yield lower, more accurate energies. bris.ac.uk For the decanedioic acid-methanamine complex, ab initio calculations can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are key to understanding the system's reactivity, such as the nucleophilic attack of the methanamine nitrogen on the carboxylic acid's carbonyl carbon. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory build upon the HF method to incorporate electron correlation, providing a more accurate electronic structure description. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecular systems. nih.govulisboa.pt By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom over time, revealing information about conformational changes and intermolecular interactions. nih.govnih.gov

For the decanedioic acid and methanamine system, MD simulations would typically be performed in an explicit solvent, such as water, to mimic realistic conditions. These simulations can elucidate:

Intermolecular Interactions: The formation and breaking of hydrogen bonds between the carboxylic acid groups and the amine group, as well as with surrounding solvent molecules. The strength and lifetime of these bonds are critical to the stability of the acid-base complex. mdpi.com

Conformational Analysis: Decanedioic acid is a flexible long-chain molecule. MD simulations can explore its vast conformational space, identifying the most stable conformations of the acid-amine complex. nih.govrsc.org This is crucial as the molecule's conformation can significantly impact its reactivity and how it packs in a solid state. chemrxiv.org

Solvation Effects: MD explicitly models the role of the solvent, showing how water molecules arrange around the ionic carboxylate and ammonium (B1175870) groups, which stabilizes the resulting salt.

The accuracy of MD simulations depends heavily on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. ulisboa.pt

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification. academie-sciences.fr The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. academie-sciences.frgithub.com

Using methods based on DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the decanedioic acid-methanamine complex. mdpi.com These values can then be converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, with modern protocols and machine-learning-based approaches achieving mean absolute errors of less than 1.5 ppm for ¹³C and even lower for ¹H shifts. github.com Comparing the predicted NMR spectra with experimental data helps confirm the structure of the acid-base adduct, distinguishing, for example, between the salt and the amide. academie-sciences.fr

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for the Decanedioate-Methylammonium Adduct Predicted shifts calculated using a graph neural network model. github.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (Carboxylate) | 181.5 | 182.1 | -0.6 |

| N-CH₃ (Methylammonium) | 26.1 | 25.7 | +0.4 |

| Cα to COOH | 35.2 | 34.9 | +0.3 |

| Cβ to COOH | 25.8 | 25.5 | +0.3 |

| Cγ to COOH | 30.1 | 29.8 | +0.3 |

This is an interactive data table based on hypothetical research findings.

Modeling of Crystal Packing and Supramolecular Assemblies

Crystal engineering aims to understand and predict how molecules arrange themselves in a solid state. ucl.ac.uksci-hub.se Computational modeling is a cornerstone of this field, providing insights into the non-covalent interactions that govern crystal packing. nih.gov For an acid-base salt like decanedioate-methylammonium, the crystal structure is dominated by strong charge-assisted hydrogen bonds between the ammonium (N⁺-H) donors and the carboxylate (COO⁻) acceptors. researchgate.net

Computational studies on similar dicarboxylic acid-amine systems reveal common supramolecular synthons, which are robust and predictable hydrogen-bonding patterns. mdpi.comacs.org A frequently observed motif is the R²₂(8) heterosynthon, where two ammonium groups and two carboxylate groups form a centrosymmetric eight-membered ring. mdpi.comacs.org

Modeling techniques include:

Crystal Structure Prediction (CSP): Algorithms generate thousands of possible crystal packings, which are then ranked by their lattice energies, calculated using force fields or DFT, to predict the most stable polymorphs. ucl.ac.uk

These methods are crucial for predicting the solid-state properties of the material. nih.gov

Reaction Pathway Elucidation and Mechanistic Insights via Computational Methods

Computational chemistry provides powerful tools for elucidating detailed reaction mechanisms that are often difficult to probe experimentally. nih.gov By mapping the potential energy surface (PES), researchers can trace the entire course of a chemical reaction. smu.edu

For the decanedioic acid-methanamine system, computational methods can be used to investigate the step-by-step mechanism of both salt formation and amide formation. This involves:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, products, and any stable intermediates. smu.edu

Finding Transition States (TS): Locating the first-order saddle point on the PES that connects reactants to products. akj.aznih.gov The energy of the TS determines the activation barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation can trace the minimum energy path downhill from the TS to confirm that it connects the intended reactants and products. nih.govsmu.edu

Through this process, a detailed reaction coordinate diagram can be constructed, providing quantitative data on the feasibility of different mechanistic pathways. coe.edu For example, a computational study could reveal whether the condensation reaction to form an amide proceeds via a concerted mechanism or through a stepwise pathway involving a tetrahedral intermediate, and how the activation barrier for this process compares to the barrier-less proton transfer for salt formation. nih.gov

Role of Decanedioic Acid;methanamine As a Precursor in Advanced Materials Science and Engineering

Monomer and Co-monomer Applications in Polymer Synthesis

Decanedioic acid serves as a crucial monomer and co-monomer in the synthesis of a wide range of polymers, including polyamides and polyesters. atamanchemicals.comvalsynthese.ch Its bifunctional nature, with carboxylic acid groups at both ends of its ten-carbon chain, enables it to participate in step-growth polymerization reactions.

Polycondensation Reactions for Polyamides (e.g., Nylon 610, Nylon 1010)

Decanedioic acid is a key building block in the production of specific types of polyamides, commonly known as nylons. The polycondensation reaction between decanedioic acid and a diamine forms the repeating amide linkages that characterize these polymers. atamanchemicals.comvalsynthese.ch

For instance, the reaction of decanedioic acid with hexamethylenediamine (B150038) results in the formation of Nylon 610 . researchgate.netyoutube.com The "6" in the name refers to the six carbon atoms in hexamethylenediamine, and the "10" refers to the ten carbon atoms in decanedioic acid. This type of nylon is valued for its low moisture absorption and good dimensional stability.

Similarly, Nylon 1010 is synthesized through the polycondensation of decanedioic acid and 1,10-decanediamine. researchgate.net Both monomers in this case are derived from castor oil, making Nylon 1010 a bio-based polyamide. researchgate.net These nylons find applications in various sectors due to their specific material properties. atamanchemicals.com The synthesis of these polyamides is typically achieved through melt polycondensation, where the monomers are reacted at elevated temperatures. researchgate.netacs.org

Table 1: Examples of Polyamides Synthesized from Decanedioic Acid

| Polyamide | Diamine Co-monomer | Key Characteristics |

| Nylon 610 | Hexamethylenediamine | Low moisture absorption, good dimensional stability. |

| Nylon 1010 | 1,10-Decanediamine | Bio-based, good thermal properties. researchgate.net |

Integration into Polyester (B1180765) and Copolyester Systems

The incorporation of decanedioic acid into polyester chains can enhance flexibility and impact strength. It can be copolymerized with other dicarboxylic acids, such as terephthalic acid, to create copolyesters with tailored properties. nih.gov For example, bio-based copolyesters have been synthesized using 2,5-furandicarboxylic acid (FDCA), 1,4-butanediol (B3395766) (BDO), and varying amounts of decanedioic acid to modify the material's properties and cost. researchgate.net The thermal stability of such copolyesters can be influenced by the length of the aliphatic diacid spacer, with longer spacers sometimes leading to a decrease in thermal stability. researchgate.net

Impact of Monomer Structure on Polymer Microstructure and Macromolecular Architecture

The structure of the decanedioic acid monomer plays a significant role in determining the microstructure and macromolecular architecture of the resulting polymers. valsynthese.chcore.ac.uk The ten-carbon aliphatic chain of decanedioic acid introduces flexibility into the polymer backbone. In polyamides and polyesters, the length of this chain influences the spacing between the polar amide or ester groups, which in turn affects interchain interactions like hydrogen bonding.

This influence extends to the polymer's crystallinity. The regular, linear structure of decanedioic acid can facilitate chain packing and the formation of crystalline domains, impacting the material's mechanical properties such as tensile strength and modulus. researchgate.net For instance, in certain copolyesters, increasing the content of a long-chain diacid like dodecanedioic acid (a close structural relative of decanedioic acid) can initially decrease the melting temperature and tensile properties, but at higher concentrations can lead to an amorphous polymer with significantly improved elongation at break. rsc.org The microstructure of copolymers containing decanedioic acid can be complex, with the potential for phase separation and the formation of distinct microdomains, which can be leveraged to control drug release kinetics in biomedical applications. nih.gov

Supramolecular Chemistry and Co-crystallization Strategies

Decanedioic acid is also a valuable tool in the realm of supramolecular chemistry and crystal engineering. Its ability to form hydrogen bonds through its two carboxylic acid groups allows it to act as a "co-former" in the creation of co-crystals. nih.govnih.gov Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. nih.govcore.ac.uk

By co-crystallizing decanedioic acid with an active pharmaceutical ingredient (API), for example, it is possible to modify the physicochemical properties of the API, such as its solubility and dissolution rate, without altering its chemical structure. nih.govijper.org The formation of these supramolecular structures relies on the predictable patterns of hydrogen bonding between the carboxylic acid groups of decanedioic acid and complementary functional groups on the other molecule. nih.gov The selection of appropriate co-formers and the control of crystallization conditions are crucial for designing co-crystals with desired properties. core.ac.uk

Chemical Engineering Principles in Scalable Production and Process Optimization

The industrial production of polymers derived from decanedioic acid necessitates the application of fundamental chemical engineering principles for scalable and efficient manufacturing. liverpool.ac.uknih.gov Key considerations include reactor design, process control, and optimization to ensure consistent product quality and high yields.

Reactor Design and Process Intensification Paradigms

The choice of reactor is critical for controlling the polymerization process. For polycondensation reactions, which are typical for producing polyamides and polyesters from decanedioic acid, reactors must be able to handle changes in viscosity as the polymer chains grow and effectively remove the small molecule byproducts of the reaction, such as water. google.comacs.org

Batch reactors are commonly used for smaller-scale production or for specialty polymers. For large-scale continuous production, plug flow reactors (PFRs) or a series of continuous stirred-tank reactors (CSTRs) may be employed. ten.com In some cases, specialized reactors like disc ring reactors are used for the final stages of polycondensation to achieve high molecular weights by maximizing the surface area for byproduct removal under vacuum. ten.com

Process intensification is a key paradigm in modern chemical engineering that aims to develop smaller, more energy-efficient, and sustainable processes. aiche.orgmdpi.com In the context of polymer production from decanedioic acid, this can involve the use of:

Reactive extruders: These combine the reaction and extrusion steps into a single piece of equipment, which is particularly useful for highly viscous polymer melts. aiche.org

Microreactors: These offer excellent heat and mass transfer, allowing for precise control over the polymerization process and potentially leading to polymers with more uniform properties.

Alternative energy sources: Techniques like microwave or ultrasound-assisted polymerization can sometimes accelerate reaction rates and improve energy efficiency. aiche.org

The design of the reactor significantly impacts the progress of the polymerization and the final properties of the polymer. For instance, in solid-state polycondensation of nylon salts, the reactor design plays a critical role in whether the reaction proceeds through an intermediate melt stage, which can accelerate the reaction rate. mdpi.com

Advanced Separation and Purification Technologies for Industrial Scale

The industrial-scale production of high-purity decanedioic acid and methanamine, essential for polymerization, relies on sophisticated separation and purification technologies. The recovery and purification stages can account for a significant portion, estimated at 30-40%, of the total production cost for dicarboxylic acids. unibo.it

Traditional purification methods for decanedioic acid produced from castor oil involve multiple steps to achieve the high purity required for polymerization. chemceed.com A common and effective method for purifying microbially produced decanedioic acid is acid precipitation followed by recrystallization, which can yield purities greater than 99.8%. researchgate.netrsc.org

For the separation of carboxylic acids from aqueous solutions, such as fermentation broths, advanced techniques like reactive extraction are employed. This method uses amine extractants dissolved in an organic solvent to bind with the acid, forming a complex that can be easily separated. acs.orgniscpr.res.inonlinescientificresearch.com The efficiency of this process is influenced by factors like the type of amine, solvent, and temperature. acs.org

Membrane-based separation technologies offer a sustainable and efficient alternative for purification in the chemical industry. themis-industries.com These systems, which include ultrafiltration (UF) and nanofiltration (NF), operate without the need for heat or chemical additives. themis-industries.com Ultrafiltration is effective for concentrating and recovering larger molecules, while nanofiltration can separate smaller organic compounds and ions. themis-industries.com In the context of dicarboxylic acid production, these technologies can be used for clarification, concentration, and purification, as well as for treating wastewater by recovering solvents and other chemicals. themis-industries.comsulzer.com For instance, Kühni agitated columns have been successfully used for liquid-liquid extraction to recover phenol (B47542) from wastewater in sebacic acid production, creating a circular process. sulzer.com

The table below summarizes various purification technologies used for dicarboxylic acids.

| Technology | Description | Typical Application | Key Advantages | Reference |

| Acid Precipitation & Recrystallization | The product is precipitated from the solution by pH adjustment and then redissolved and recrystallized to achieve high purity. | Purification of decanedioic acid from fermentation broths. | High purity (>99.8%), well-established method. | researchgate.netrsc.org |

| Reactive Extraction | Utilizes an amine extractant in a solvent to form a complex with the carboxylic acid for separation from an aqueous phase. | Recovery of carboxylic acids from dilute aqueous solutions like fermentation broths. | High selectivity and efficiency in recovery. | acs.orgonlinescientificresearch.com |

| Membrane Separation (UF/NF) | Uses semi-permeable membranes to separate molecules based on size under pressure. | Concentration, purification, and solvent recovery in chemical processes. | Low energy consumption, no chemical additives, sustainable. | themis-industries.com |

| Liquid-Liquid Extraction Column | Employs agitated columns to facilitate the transfer of a solute from one liquid phase to another. | Recovery of solvents (e.g., phenol) from wastewater in chemical synthesis. | Creates a circular process, reduces solvent and energy costs. | sulzer.com |

Sustainable Manufacturing and Green Chemistry Principles in Production

Sustainable manufacturing of decanedioic acid and its amine precursors is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using renewable resources and minimizing waste. wjarr.comfrontiersin.org

Renewable Feedstocks: The traditional synthesis of decanedioic acid (sebacic acid) involves the high-temperature alkaline pyrolysis of castor oil, a renewable but process-intensive method that uses significant amounts of sulfuric acid and generates harmful waste. chemceed.comresearchgate.net A greener alternative that has been developed is the production of decanedioic acid from renewable sources via microbial fermentation. researchgate.netrsc.org Genetically engineered yeast, such as Candida tropicalis, can convert plant oil derivatives into decanedioic acid with high yield and productivity. researchgate.netrsc.org This biotransformation process represents an environmentally friendly route that can be scaled for industrial applications. rsc.org

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). wjarr.com The development of bio-based routes to produce polyamide monomers is a key focus. For instance, 1,10-decanediamine can be chemically converted from sebacic acid derived from castor oil, providing a building block for fully bio-based nylons. mdpi.com

Innovations in process chemistry aim to reduce solvent use and improve wastewater quality. sulzer.com For example, some modern industrial processes for producing sebacic acid have been designed to operate without thinning agents like phenol, which are environmentally detrimental and difficult to separate. nih.gov One such green route involves the solid-phase cleavage of sodium ricinoleate, which can achieve a high yield (70.2%) and purity (98.1%) of sebacic acid under optimized conditions. nih.gov

The following table compares traditional and green chemistry approaches for decanedioic acid production.

| Aspect | Traditional Method (Castor Oil Pyrolysis) | Green Chemistry Method (Microbial Fermentation) | Reference |

| Feedstock | Castor oil (renewable) | Plant oil derivatives, other renewable sources | chemceed.comresearchgate.net |

| Process Conditions | High temperature (250°C), strong alkali (caustic soda) | Ambient or near-ambient temperature fermentation | chemceed.comresearchgate.net |

| Key Reagents | Sulfuric acid, sodium hydroxide, phenol (as thinning agent) | Genetically engineered microbes (e.g., Candida tropicalis) | researchgate.netsulzer.comnih.gov |

| Byproducts/Waste | Sodium sulphate-containing solutions, hydrogen gas | Water, biomass | researchgate.netnih.gov |

| Environmental Impact | High energy consumption, use of hazardous materials, harmful waste streams | Lower energy consumption, biodegradable waste, avoidance of harsh chemicals | researchgate.netsulzer.comwjarr.com |

| Yield & Productivity | Low yield before further purification | Molar yield >98%, productivity of 0.57 g/L/h demonstrated | chemceed.comresearchgate.net |

By embracing these sustainable practices, the manufacturing of precursors like decanedioic acid and methanamine can align with global sustainability goals, reducing the environmental footprint of advanced materials. wjarr.comacs.org

Environmental Chemical Pathways and Degradation Mechanisms of Decanedioic Acid;methanamine Analogs

Biotic Degradation Processes and Microbial Interactions

Biotic degradation, mediated by microorganisms, is often the most significant and rapid pathway for the breakdown of organic compounds in the environment.

The amide bond is the primary target for initial enzymatic attack. A wide variety of microorganisms produce enzymes capable of hydrolyzing amide and ester linkages. Amidases (also known as acylamidases) are enzymes that specifically catalyze the hydrolysis of amides to a carboxylate and an amine. nih.govfrontiersin.org Other hydrolases, such as proteases and lipases, can also exhibit amidase activity. nih.govnih.gov Studies on the biodegradation of polyester-amides have shown that the degradation process is primarily driven by microorganisms that excrete enzymes, which attack the polymer surface and cleave the chains. nih.gov In many cases, ester bonds are hydrolyzed more readily than the more stable amide bonds. copernicus.org The enzymatic hydrolysis of the amide bond in decanedioic acid;methanamine would release decanedioic acid and methanamine, making them available for further microbial metabolism.

Once liberated, both decanedioic acid and methanamine can be utilized by a diverse range of microorganisms as sources of carbon and nitrogen.

Decanedioic Acid (Sebacic Acid): Sebacic acid is considered to be readily biodegradable. usgs.gov Its metabolism is well-documented in various bacteria and yeasts. The primary degradation pathway for long-chain dicarboxylic acids is β-oxidation, a process analogous to the breakdown of fatty acids. nilu.comrsc.org In this pathway, the dicarboxylic acid is shortened by two carbon units in each cycle, producing acetyl-CoA. In some microorganisms, such as certain Candida yeast species, the synthesis of long-chain dicarboxylic acids occurs via ω-oxidation of fatty acids, and these same organisms possess the β-oxidation pathway to degrade them. researchgate.net Anaerobic degradation is also a viable pathway. Methanogenic enrichment cultures have been shown to ferment sebacate (B1225510) stoichiometrically to acetate (B1210297) and methane (B114726), with the degradation being strictly dependent on the presence of hydrogenotrophic methanogens. acs.orgepa.gov

Methanamine (Methylamine): Methylamine (B109427) is a simple aliphatic amine that can be used by many methylotrophic and non-methylotrophic bacteria as a sole source of carbon and nitrogen. frontiersin.org Numerous methylamine-degrading bacteria have been isolated from various environments, including soil. kjom.org There are several known enzymatic pathways for methylamine degradation. One common pathway involves methylamine dehydrogenase, which oxidatively deaminates methylamine to formaldehyde (B43269) and ammonium (B1175870). nih.gov The resulting formaldehyde can be assimilated into biomass or further oxidized, while the ammonium serves as a nitrogen source. This inter-kingdom cross-feeding has been observed where marine bacteria degrade methylamines, releasing ammonium that can then be utilized by phytoplankton like diatoms. nih.gov

Table 2: Microbial Interactions in the Degradation of this compound This table is interactive. Users can filter by degradation product or microbial type.

| Degradation Product | Microbial Process | Key Enzymes | Typical Microbial Genera | Metabolic Outcome |

|---|---|---|---|---|

| Decanedioic Acid | Aerobic β-Oxidation | Acyl-CoA Dehydrogenase, Thiolase nilu.com | Cupriavidus, Candida nilu.comresearchgate.net | Acetyl-CoA (enters central metabolism) |

| Decanedioic Acid | Anaerobic Fermentation | β-oxidation enzymes | Syntrophic consortia, Methanogens acs.orgepa.gov | Acetate, Methane |

| Methanamine | Oxidative Deamination | Methylamine Dehydrogenase (MADH) nih.gov | Methylotrophic bacteria, Aminobacter, Pseudomonas frontiersin.orgnih.govfrontiersin.org | Formaldehyde, Ammonium |

| Methanamine | N-Methylglutamate Pathway | γ-Glutamylmethylamide Synthetase | Various bacteria nih.gov | Formaldehyde, Ammonium |

Formation and Environmental Fate of Degradation Products

The initial degradation of this compound via hydrolysis (either abiotic or biotic) results in the formation of two distinct molecules: decanedioic acid and methanamine.

Decanedioic Acid: As a naturally occurring dicarboxylic acid, it is not expected to persist in the environment. usgs.gov Its low potential for bioaccumulation and ready biodegradability mean its primary environmental sink is microbial metabolism in soil and water compartments. usgs.gov In aerobic environments, it will be mineralized to carbon dioxide and water. In anaerobic settings, it will be converted primarily to methane and carbon dioxide. acs.orgepa.gov

Methanamine: This volatile, water-soluble amine is also subject to rapid environmental transformation. In the atmosphere, it is degraded by photo-oxidation with a short half-life. nih.govnilu.com In soil and water, it is readily biodegraded by a wide array of microorganisms, which utilize it as a source of essential nutrients. nih.govfrontiersin.orgkjom.org The biodegradation ultimately converts the carbon to formaldehyde (which is then assimilated or oxidized) and the nitrogen to ammonium, which enters the environmental nitrogen cycle. nih.gov Because it is readily biodegraded and has a low octanol-water partition coefficient, its potential for bioconcentration in aquatic organisms is low. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.